Transfection Efficiency Advantage of Stearamide-Based SLNs over Octadecylamine-Based SLNs in MCF-7 Cells
When formulated into solid lipid nanoparticles (SLNs) via the emulsion-solvent evaporation method and used to deliver GFP-encoding plasmid DNA to MCF-7 human breast cancer cells, stearamide-based SLNs (SNP) demonstrated a statistically significant improvement in transfection efficiency compared to octadecylamine-based SLNs (ONP). The stearamide formulation also outperformed a leading commercial transfection agent [1].
| Evidence Dimension | Transfection efficiency (GFP expression) |
|---|---|
| Target Compound Data | 77.6% (± 1.2%) for Stearamide-based SLNs (SNP) |
| Comparator Or Baseline | 67.5% (± 2.3%) for Octadecylamine-based SLNs (ONP); 70.7% (± 1.4%) for a commercially available transfection agent |
| Quantified Difference | SNP achieved a +10.1 percentage-point advantage over ONP and a +6.9 percentage-point advantage over the commercial agent |
| Conditions | In vitro transfection of MCF-7 human breast cancer cell line with GFP-encoding plasmid DNA; SLNs prepared by emulsion-solvent evaporation method; Transfection efficiency measured by observing GFP expression |
Why This Matters
This 10.1 percentage-point improvement in functional payload delivery directly translates to higher gene-editing or reprogramming efficiency, enabling researchers to use lower vector doses or achieve more robust expression, a key criterion for selecting procurement-grade lipids for non-viral gene therapy.
- [1] Kirmizitaş, F. C., Varlı, H. S., & Türkoglu, N. (2023). Evaluation and Comprehensive Comparison of Octadecylamine and Stearamide-Based Solid Lipid Nanoparticles for Efficient Gene Delivery. Nanoscience and Technology: An International Journal, 14(1), 1-15. DOI: 10.1615/NanoSciTechnolIntJ.2022043568 View Source
